Colchiceine ethyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75491-24-6 |
|---|---|
Molecular Formula |
C23H27NO6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(7S)-10-ethoxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H27NO6/c1-6-30-19-10-8-15-16(12-18(19)26)17(24-13(2)25)9-7-14-11-20(27-3)22(28-4)23(29-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,25)/t17-/m0/s1 |
InChI Key |
PMWZYVQZGMMSNM-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Canonical SMILES |
CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Colchiceine (B1669290) Ethyl Ether Synthesis
The generation of Colchiceine ethyl ether can be achieved through several distinct chemical pathways, starting from its direct precursor, colchiceine, or other colchicine (B1669291) derivatives.
The most direct route to this compound involves the etherification of colchiceine. Colchiceine possesses a tropolone (B20159) ring, which exhibits enolic characteristics, allowing its hydroxyl group to be alkylated. iastatedigitalpress.comhebmu.edu.cn Early methods demonstrated that the ethylation of colchiceine using reagents like ethyl sulfate (B86663) in an alkaline medium yields a mixture of two isomeric ethyl ethers, which can be separated chromatographically. datapdf.com
More recent studies have investigated the regioselectivity of this etherification, targeting the C(9) and C(10) positions of the tropolone ring. nih.gov The choice of base and solvent system significantly influences the outcome. For instance, the reaction of colchiceine with various alkyl bromides can be directed to favor either the C(9) or C(10) ether product. nih.gov The use of a sodium hydride (NaH) in a tetrahydrofuran-dimethylformamide (THF-DMF) solvent system shows different selectivity compared to using the base 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in toluene. nih.gov Specifically, with reagents like propargyl bromide and ethyl bromoacetate, the MTBD/toluene system was found to be beneficial, yielding over 70% of the C(10)-ether product. nih.gov This regioselectivity is explained by the formation of a hydrogen-bonded complex between colchiceine and MTBD, which increases the electron density and reactivity of the oxygen at the C(10) position. nih.gov
Regioselectivity in the Etherification of Colchiceine
This table summarizes the influence of the base/solvent system on the regioselective formation of ether derivatives at the C(9) and C(10) positions of colchiceine when using specific alkylating agents, as described in research findings. nih.gov
| Alkylating Agent | Base/Solvent System | Observed Outcome |
|---|---|---|
| Cinnamyl bromide | NaH/THF-DMF | Highest regioselectivity for C(9)-ether (up to 77%) |
| Propargyl bromide | MTBD/Toluene | Beneficial for C(10)-ether formation (>70%) |
| Ethyl bromoacetate | MTBD/Toluene | Beneficial for C(10)-ether formation (>70%) |
The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgbyjus.com This reaction, which utilizes a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), has been widely applied in the synthesis of complex natural products, including colchicine and its analogues. wikipedia.orgbyjus.comcollegedunia.com
In the context of colchicinoid chemistry, the Mitsunobu reaction is valuable for introducing functionalities and establishing correct stereochemistry. For example, it has been used to introduce a nitrogen functional group via a Mitsunobu-type reaction with zinc azide (B81097) in the synthesis of indole-derived allocolchicine (B1217306) analogues. nih.gov It has also been employed to achieve a crucial stereochemical inversion at the C7 position during the total synthesis of (-)-allocolchicine. nih.gov Given its general utility in forming ethers from alcohols, this reaction represents a viable, though less direct, method for the ethylation of a suitable colchicinoid precursor bearing a hydroxyl group, converting it to the corresponding ethyl ether.
This compound can also be synthesized from colchicine itself through a process of trans-etherification. When colchicine is refluxed in ethanol (B145695) with an acid catalyst, such as p-toluenesulfonic acid, it can be converted into this compound. datapdf.com Studies have shown that this reaction can yield approximately 40% of this compound, alongside a smaller amount of the isomeric isothis compound and unreacted colchicine. datapdf.com The proposed mechanism for this transformation is primarily a direct displacement reaction. However, a minor pathway involving the initial hydrolysis of the methoxy (B1213986) group of colchicine to form colchiceine, followed by re-etherification with ethanol, may also contribute to the product formation. datapdf.com
Furthermore, various hydrolytic methods are used to modify colchicine and its derivatives, which can generate precursors for subsequent etherification. For instance, colchicine can be hydrolyzed under acidic conditions to remove the C10-methyl group, yielding colchiceine, which is the direct precursor for ethylation. gla.ac.ukmedchemexpress.com Similarly, hydrolysis of the C7-acetyl group can be achieved, creating other intermediates for further functionalization. acs.org
Advanced Synthetic Routes to Colchicine-Related Scaffolds
The creation of the colchicine core structure from simple starting materials is a formidable challenge in organic synthesis due to its unique 6-7-7 fused ring system and dense functionalization.
Achieving the correct stereochemistry is critical in the total synthesis of colchicinoids. Researchers have developed several enantioselective strategies to construct these molecules. One notable synthesis of (-)-colchicine was achieved in eight steps with a high enantiomeric excess (>99% ee). researchgate.net A key step in this route was a unique Wacker oxidation that enabled the regioselective construction of the tropolone C-ring. researchgate.net Another approach reported an enantioselective synthesis of both (-)-colchicine and (-)-isocolchicine, which featured an enantioselective transfer-hydrogenation of an alkynone as a crucial step. researchgate.net In the synthesis of allocolchicinoids, an asymmetric introduction of the C7-hydroxyl group was accomplished through the enantioselective reduction of a ketone intermediate. nih.gov
The construction of the tricyclic colchicinoid skeleton has been approached through various advanced synthetic reactions. Transition metal-catalyzed carbocyclization and cycloaddition reactions are among the most efficient methods for building such complex polycyclic systems. researchgate.net
Specific examples of advanced strategies include:
Rhodium-Catalyzed Cycloaddition : A synthesis of (-)-colchicine utilized a rhodium-catalyzed transformation of an alpha-diazoketone. This generated a carbonyl ylide in situ, which then underwent an intramolecular [3+2]-cycloaddition to form a key oxatetracyclic intermediate that was later converted into the tropolone ring. researchgate.net
Diels-Alder Reaction-Aromatization : A strategy for synthesizing ring-C functionalized allocolchicinoids employed a regioselective Diels-Alder reaction between dienes incorporating the ring A substitution pattern and various dienophiles. Subsequent aromatization of the cycloadducts yielded the desired allocolchicinoid core. nih.gov
Intramolecular Acylation : In the synthesis of novel pyrrolo-allocolchicine derivatives, the tetracyclic ring system was constructed using a Suzuki-Miyaura cross-coupling followed by an intramolecular Friedel-Crafts acylation to close one of the rings. nih.gov
These advanced methods provide access to colchicine and its structural analogues, enabling further investigation into their chemical properties and potential applications. researchgate.net
Bio-inspired Synthetic Approaches for Colchicinoid Analogues
The complex architecture of colchicinoids, including this compound, has driven the creation of novel synthetic strategies. Bio-inspired or biomimetic syntheses, which emulate the proposed natural biosynthetic pathways, have become a significant method for generating a variety of colchicinoids. nih.govresearchgate.net These approaches often focus on key chemical reactions believed to occur within the Colchicum autumnale plant, the natural source of colchicine.
A primary hurdle in synthesizing colchicinoids is the formation of the seven-membered B-ring and the correct placement of the tropolone ring. hebmu.edu.cn Bio-inspired strategies frequently address this through intramolecular cyclization reactions that reflect the proposed phenolic oxidative coupling of a precursor molecule known as autumnaline. hebmu.edu.cn Researchers have employed various reagents to achieve this key transformation. For example, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) has led to the formation of colchicine-like compounds. nih.govresearchgate.net A key step in one biomimetic total synthesis of colchicine was the efficient conversion of a σ-homo-o-benzoquinone monoacetal into an α-tropolone-O-methyl ether, demonstrating a fully regiocontrolled approach. rsc.orgrsc.orglookchem.com
The proposed biosynthesis of colchicine is thought to involve a Pictet-Spengler reaction, and this has inspired synthetic routes that use this reaction to build a key intermediate which is then further processed to form the colchicinoid structure. nih.gov Although a complete biomimetic total synthesis of colchicine that follows all the proposed natural steps has not yet been fully realized, these bio-inspired investigations have successfully produced libraries of novel colchicinoid compounds. nih.gov These synthetic analogues are valuable for research, with some showing significant cytotoxic properties against cancer cell lines. nih.govresearchgate.net
Chemical Reactivity and Derivatization for Research Applications
This compound is a valuable intermediate for the synthesis of numerous colchicine derivatives. Its reactivity, especially at the C-10 position of the tropolone ring, enables specific modifications for exploring structure-activity relationships (SAR) and creating new compounds with therapeutic potential.
A key reaction of this compound is its hydrolysis to form colchicine. This conversion is typically accomplished using dilute acids, such as hydrochloric acid in acetic acid, which cleaves the ethyl ether at the C-10 position. clockss.orggoogle.com This process yields colchiceine (10-demethylcolchicine), which is the direct precursor to colchicine. google.comsemanticscholar.org This hydrolysis is not only a fundamental step in some synthetic pathways but also highlights the reactivity of the tropolone ether group. The interconversion between colchicine, isocolchicine, and their ethers can be influenced by reaction conditions, with evidence suggesting that the transformation can proceed through a direct displacement mechanism or via hydrolysis to colchiceine followed by re-etherification. datapdf.com
The C-10 ethoxy group in this compound can be displaced by various amines to generate a class of compounds known as colchicamic derivatives or N-substituted colchicamides. nih.govresearchgate.net This regioselective substitution reaction is a common method for modifying the C-ring of colchicine and is often achieved by heating the colchicinoid with the desired amine. researchgate.netresearchgate.net A wide array of primary and secondary amines, including amino acid salts, have been used to create libraries of these derivatives in high yields. researchgate.netresearchgate.net These modifications can significantly alter the biological properties of the parent molecule, sometimes resulting in derivatives with reduced toxicity while retaining potent biological activity. researchgate.net
Table 1: Examples of Amine Reactants for the Synthesis of Colchicamic Derivatives
| Amine Reactant Category | Specific Examples | Resulting Derivative Class |
|---|---|---|
| Alkyl Amines | n-Butylamine | N-Alkylcolchicamides acs.org |
| Amino Acids | Glycine, L-Alanine, L-Valine | Colchicine Amino-Acid Derivatives researchgate.net |
| Heterocyclic Amines | Piperidine, Morpholine | C-10 Heterocyclic Colchicinoids researchgate.net |
While this compound itself lacks a free alcohol group, its parent compound, colchicine, and its derivatives possess methoxy groups on the A-ring that can be chemically altered. The demethylation of these groups, particularly at the C-3 position, can be achieved using microorganisms like Bacillus megaterium in a process known as biotransformation. calonmedical.comresearchgate.net This regio-specific demethylation produces 3-demethylated colchicinoids, which can be less toxic. calonmedical.com Chemical demethylation methods also exist but can sometimes lead to a mixture of products. semanticscholar.orgcalonmedical.com The resulting phenolic hydroxyl group can then be further functionalized. For example, derivatives have been synthesized by adding ester or carbonate substituents to the hydroxyl groups of demethylated colchicine analogues. semanticscholar.orgnih.gov These modifications at the A-ring can impact the compound's biological properties and solubility. nih.gov
To mitigate the systemic toxicity associated with colchicinoids, researchers are developing drug conjugates designed for targeted delivery to specific cells, such as cancer cells. tandfonline.comtandfonline.com This strategy involves linking a colchicine derivative, which can be prepared from a precursor like this compound, to a targeting moiety via a cleavable linker. tandfonline.comnih.gov
Targeting ligands such as biotin (B1667282) and peptides that bind to specific receptors overexpressed on cancer cells (e.g., biotin receptor, CD44) have been utilized. tandfonline.comtandfonline.comnih.gov For instance, a conjugate was synthesized by linking N-deacetylcolchicine to a CD44-binding peptide through a glutaryl amide linker. nih.gov Another approach involved creating a biotinylated colchicine derivative with a disulfide linker, which is designed to be cleaved in the high-glutathione environment of tumor cells, releasing the active drug. tandfonline.com Metal-based conjugates, such as those incorporating ferrocenyl and ruthenocenyl moieties via a triazole linker, have also been synthesized and shown to have high antiproliferative activities. nih.govresearchgate.net These targeted delivery systems aim to increase the therapeutic concentration of the cytotoxic agent at the desired site, thereby enhancing efficacy and reducing off-target side effects. tandfonline.commdpi.comacs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Colchicine |
| Colchiceine |
| Isocolchicine |
| Autumnaline |
| N-Alkylcolchicamides |
| Colchicine Amino-Acid Derivatives |
| C-10 Heterocyclic Colchicinoids |
Molecular and Cellular Mechanisms of Action in Research Contexts
Microtubule Dynamics Modulation
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for a variety of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is critical for their function. Colchicine (B1669291) and its derivatives are known to disrupt these dynamics, leading to profound effects on cellular processes.
Colchiceine (B1669290) ethyl ether is anticipated to function as an inhibitor of tubulin polymerization, a hallmark of compounds that bind to the colchicine site on β-tubulin. This inhibition prevents the incorporation of tubulin heterodimers into growing microtubules. The mechanism involves the binding of the inhibitor to soluble, unpolymerized tubulin dimers, forming a tubulin-inhibitor complex. This complex can then co-polymerize with tubulin at the microtubule ends, but its presence sterically hinders the addition of subsequent tubulin dimers, effectively capping the microtubule and halting its growth. nih.govfrontiersin.org
Table 1: Comparative IC50 Values for Tubulin Polymerization Inhibition by Various Colchicine-Site Inhibitors
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| Chalcone (B49325) Oxime Derivative 47 | 1.6 | Colchicine | - |
| Arylthioindole Derivative 24 | 2.0 | Colchicine | - |
| Arylthioindole Derivative 25 | 4.5 | Colchicine | - |
| Indole-pyrimidine Hybrid 40 | 11.2 | - | - |
| Colchiceine | 20 | - | - |
By inhibiting tubulin polymerization, this compound is expected to lead to a net depolymerization of microtubules within the cell. This disruption of the microtubule network has significant consequences for cytoskeletal functions. During cell division, the mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes. The presence of a colchicine-site inhibitor leads to the collapse of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death). polito.it
Furthermore, the microtubule cytoskeleton serves as a network of tracks for intracellular transport mediated by motor proteins like kinesins and dyneins. The depolymerization of microtubules disrupts these transport pathways, affecting processes such as organelle positioning and the movement of vesicles.
The interaction of colchicine-site inhibitors with tubulin affects both the growth and shortening phases of microtubule dynamics. The binding of the inhibitor-tubulin complex to the microtubule end effectively suppresses the rate of microtubule growth. Even at substoichiometric concentrations, where only a small fraction of the total tubulin pool is bound to the inhibitor, a significant inhibition of microtubule elongation can be observed.
While the primary effect is the inhibition of polymerization, colchicine and its analogues can also induce microtubule depolymerization. nih.gov However, the disassembly process induced by the addition of the free drug to pre-formed microtubules can be very slow. researchgate.net This is because the inhibitor-tubulin complex adds to the microtubule end but is incorporated into the microtubule lattice with difficulty, leading to an effective blockage of further tubulin addition and an increase in the critical concentration of tubulin required for polymerization. researchgate.net
Colchicine-Binding Site Interactions
The molecular basis for the effects of this compound on microtubule dynamics lies in its interaction with a specific binding pocket on the β-tubulin subunit, known as the colchicine-binding site.
The colchicine-binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer. nih.gov The binding of colchicine itself to tubulin is a temperature-dependent process that is characterized by a slow association and a very slow dissociation, leading to a high-affinity interaction that is practically irreversible. nih.gov The affinity of a ligand for its binding site is quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity.
While the specific binding affinity of this compound for tubulin has not been reported, studies on colchiceine have shown that it binds to tubulin with a moderate affinity, with a reported association constant (KA) of 1.2 ± 0.7 x 10(4) M-1, which corresponds to a Kd in the micromolar range. nih.gov It is plausible that the ethyl ether modification on the tropolone (B20159) ring of colchiceine could influence its binding affinity. Structure-activity relationship studies on other colchicine derivatives have shown that modifications to this part of the molecule can significantly impact tubulin binding. nih.gov
Table 2: Binding Parameters of Colchicine and a Related Compound to Tubulin
| Compound | Binding Parameter | Value |
|---|---|---|
| Colchiceine | Association Constant (KA) | 1.2 ± 0.7 x 10(4) M-1 |
| Dissociation Constant (Kd) (calculated) | ~83 µM | |
| Tropolone methyl ether | Bimolecular association rate constant (25°C) | 2.7 (± 0.2) M-1 min-1 |
| Tropolone methyl ether | Dissociation rate constant (25°C) | 2.9 (± 0.6) x 10(-2) min-1 |
A common method to confirm that a new compound binds to the colchicine site is through competitive binding assays. In these experiments, the ability of the test compound to displace a known radiolabeled colchicine-site ligand, such as [3H]colchicine, from its binding site on tubulin is measured.
Interestingly, studies with colchiceine have shown that while it inhibits microtubule assembly, its ability to compete with colchicine for binding is relatively weak (KI = 125 µM). nih.gov Furthermore, colchiceine was observed to bind to the pre-formed colchicine-tubulin complex, suggesting that it may interact with an alternative or overlapping binding site. nih.gov Whether this compound shares this characteristic is unknown and would require direct experimental investigation. Competitive binding assays with established colchicine-site inhibitors such as podophyllotoxin (B1678966) could also be employed to further characterize the binding site of this compound. bohrium.com
Modulation of Inflammatory Pathways
Colchicine's anti-inflammatory properties are significantly attributed to its ability to modulate key inflammatory pathways, including its interference with inflammasome activation and its profound effects on neutrophil function. nih.govresearchgate.net
A pivotal mechanism of colchicine's anti-inflammatory action is its ability to inhibit the assembly and activation of the NLRP3 inflammasome. mdpi.comnih.govresearchgate.netnih.govuu.nl The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). mdpi.com
Colchicine's inhibitory effect on the NLRP3 inflammasome is linked to its disruption of microtubules. mdpi.com Microtubule integrity is essential for the spatial organization and assembly of the inflammasome components. By binding to tubulin and preventing its polymerization into microtubules, colchicine effectively hinders the necessary intracellular trafficking and co-localization of NLRP3 and other adaptor proteins, thereby preventing inflammasome activation. mdpi.com This disruption ultimately leads to a reduction in the production and release of IL-1β and IL-18. mdpi.comresearchgate.net
Table 1: Research Findings on Colchicine's Interference with Inflammasome Assembly
| Study Focus | Key Findings | Reference |
|---|---|---|
| COVID-19 Patients | Colchicine treatment was associated with reduced activation of the NLRP3 inflammasome, as indicated by lower serum levels of active caspase-1 and IL-18. | nih.govnih.gov |
| In Vitro Fibroblast Models | Colchicine inhibited the activation of the NLRP3 inflammasome by disrupting the colocalization of ASC and NLRP3, leading to reduced IL-1β expression in hypoxic cells. | mdpi.com |
| Atherosclerosis | Colchicine can inhibit the assembly and activation of the NLRP3 inflammasome through various mechanisms, reducing the expression of inflammatory factors. | researchgate.netnih.gov |
Colchicine significantly impacts the function of neutrophils, which are key cellular mediators of acute inflammation. Its effects on these cells are multifaceted, encompassing the inhibition of their migration to sites of inflammation and the suppression of their activation. ebm-journal.orgnih.govnih.gov
The inhibition of neutrophil migration is a direct consequence of colchicine's effect on microtubule dynamics. nih.gov Microtubules are crucial for maintaining cell shape, deformability, and motility. By disrupting microtubule formation, colchicine makes neutrophils more rigid and less able to migrate through the endothelial barrier to reach inflamed tissues. nih.gov Studies have shown that colchicine impairs neutrophil deformability, which is essential for their movement through confined spaces. nih.gov
Furthermore, colchicine can inhibit various aspects of neutrophil activation. This includes reducing the expression of adhesion molecules on the surface of both neutrophils and endothelial cells, which is a critical step for neutrophil recruitment to inflammatory sites. nih.gov Research has also demonstrated that colchicine can suppress the release of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins that can promote inflammation and thrombosis. medrxiv.org
Table 2: Research Findings on Colchicine's Inhibition of Neutrophil Function
| Study Focus | Key Findings | Reference |
|---|---|---|
| Neutrophil Chemotaxis | Colchicine impairs neutrophil migration through small pores by increasing the viscoelasticity of the cell membrane compartment and reducing cytoplasmic elasticity. | nih.gov |
| Atherosclerosis Models | Colchicine treatment reduced the number of neutrophils within atherosclerotic plaques by mitigating their recruitment from the blood. | nih.gov |
| Acute Coronary Syndrome | Colchicine acutely suppressed the release of neutrophil extracellular traps (NETs) and neutrophil elastase in patients undergoing percutaneous coronary intervention. | medrxiv.org |
Structure Activity Relationship Sar and Structural Biology Investigations
Influence of the Ethyl Ether Moiety on Biological Activity
The tropolone (B20159) ring (C-ring) of colchicinoids plays a crucial role in their interaction with tubulin. In colchicine (B1669291), a methoxy (B1213986) group at the C-10 position is a key feature. In colchiceine (B1669290) ethyl ether, this is replaced by an ethyl ether group. This modification can influence the compound's biological activity in several ways:
Steric Interactions: The slightly larger ethyl group, compared to a methyl group, can alter the fit of the molecule within the colchicine binding site on tubulin. Depending on the specific amino acid residues lining this pocket, this increased bulk could either enhance or hinder binding.
Hydrophobicity: The ethyl ether moiety increases the lipophilicity of the C-10 substituent. This can affect the compound's ability to cross cell membranes and may also influence hydrophobic interactions within the binding pocket. Quantitative structure-activity relationship (QSAR) studies on colchicine analogues have indicated a parabolic dependence of antitumor potency on the partition coefficient, suggesting an optimal range of lipophilicity for activity nih.gov.
Research on various analogues has shown that modifications at the C-10 position of the tropolone ring can have a significant impact on activity. For instance, replacing the methoxy group with a thiomethyl group in thiocolchicine results in a compound that binds more rapidly to tubulin nih.gov. While specific data on the ethyl ether is not extensively detailed in the provided results, the general principle is that even small changes in this region can modulate biological potency.
Rational Design Principles for Colchiceine Ethyl Ether Analogues
The rational design of novel this compound analogues aims to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This process is guided by the established SAR and structural information of the colchicine binding site on tubulin.
Key design principles include:
Modification of the C-10 Substituent: Based on the influence of the ethyl ether moiety, further exploration of different alkoxy groups or other bioisosteric replacements at this position could lead to optimized interactions. The goal is to balance hydrophobicity and steric factors for enhanced binding.
A-Ring Modifications: The trimethoxyphenyl A-ring is crucial for anchoring the molecule deep within a hydrophobic pocket of β-tubulin nih.gov. While the trimethoxy pattern is generally considered optimal, subtle modifications to these groups could fine-tune binding.
B-Ring Alterations: The acetamido group on the B-ring is important for activity. While some modifications are tolerated, its removal or significant alteration often leads to a decrease in potency. However, replacing the acetyl group with other acyl groups has been explored to modulate activity nih.gov.
Computational Guidance: Molecular modeling and computational tools are invaluable in the rational design process. They allow for the in silico evaluation of novel designs before undertaking synthetic efforts polito.itnih.gov.
A deeper understanding of the tubulin-ligand interactions at a molecular level can facilitate the design of more effective and targeted colchicinoids hebmu.edu.cn.
Molecular Docking and Computational Modeling of Ligand-Target Interactions
Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between colchicinoids like this compound and their target, tubulin. These methods provide insights into the binding mode, predict binding affinities, and help rationalize observed SAR data.
Molecular docking simulations place a ligand into the known three-dimensional structure of a receptor's binding site and score the different poses based on their predicted binding affinity. For colchicinoids, the binding site is located at the interface between the α- and β-tubulin subunits nih.govnih.gov.
Docking studies consistently show that:
The trimethoxyphenyl A-ring binds in a hydrophobic pocket on the β-tubulin subunit.
The tropolone C-ring is positioned near the α/β-tubulin interface.
Hydrogen bonds can be formed between the ligand and specific amino acid residues, such as Cys241 in the β-subunit researchgate.netacs.org.
By docking this compound into the colchicine binding site of tubulin (PDB code: 1SA0), it is possible to visualize its predicted binding mode and compare it to that of colchicine. The ethyl ether group would be oriented within the pocket, and its interactions with nearby residues could be analyzed to understand its contribution to binding.
| Tubulin Residue | Subunit | Potential Interaction Type |
|---|---|---|
| Cys241 | β-Tubulin | Hydrogen Bond, Hydrophobic |
| Leu248 | β-Tubulin | Hydrophobic |
| Ala250 | β-Tubulin | Hydrophobic |
| Val318 | β-Tubulin | Hydrophobic |
| Thr179 | α-Tubulin | Hydrogen Bond |
| Val181 | α-Tubulin | Hydrophobic |
Computational models can also be used to predict the binding affinity of ligands to their target. Methods like Glide docking can provide a score that correlates with binding energy nih.gov. For instance, docking of various compounds into the colchicine binding site has yielded predicted binding affinities (docking scores) that can be used to rank potential inhibitors mdpi.comcumhuriyet.edu.tr.
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Colchicine | -9.8 to -10.7 |
| Thiocolchicine | -10.2 |
| N-acetylcolchinol O-methyl ether | -9.5 |
| This compound (Hypothetical) | -9.9 |
*Hypothetical value for illustrative purposes, actual value would require specific calculation.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of a series of compounds with their biological activity accscience.comresearchgate.net. These models can then be used to predict the potency of newly designed analogues. The development of predictive in silico models is a key aspect of modern drug discovery and can significantly accelerate the identification of promising new therapeutic agents that target the colchicine binding site of tubulin accscience.comnih.gov.
Structural Insights from Crystallographic Data of Colchicinoid-Tubulin Complexes
While direct crystallographic data for the specific compound "this compound" complexed with tubulin is not publicly available, a wealth of information from X-ray crystallography of other colchicinoids bound to tubulin provides profound insights into the likely binding mode and structural interactions of this derivative. Colchiceine itself is a primary metabolite of colchicine, differing by the presence of a hydroxyl group at the C-10 position of the tropolone ring, which can tautomerize with the C-9 position tandfonline.comdrugbank.com. The ethyl ether modification at this position would place an ethyl group into a critical region of the colchicine binding site on β-tubulin.
The colchicine binding site is located at the interface between the α- and β-tubulin subunits, though it is predominantly situated within the β-tubulin monomer mdpi.comwikipedia.org. Crystallographic studies of various colchicinoids, including the parent compound colchicine and its analogue N-deacetyl-N-(2-mercaptoacetyl) colchicine (DAMA-colchicine), have elucidated the key features of this pocket mdpi.comnih.govnih.gov. The site is a large, hydrophobic pocket, and the binding of colchicinoids induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for microtubule polymerization nih.gov.
Based on the crystal structure of the tubulin-colchicine complex (PDB ID: 4O2B), the trimethoxyphenyl (A-ring) of colchicine is buried deep within a hydrophobic pocket in β-tubulin nih.gov. The tropolone (C-ring) is positioned closer to the α-tubulin subunit. For this compound, it is anticipated that the A-ring would occupy this same hydrophobic pocket. The key difference lies in the substitution at the C-10 position of the C-ring. In colchicine, the methoxy group at C-10 is involved in positioning the tropolone ring within the binding site. The substitution with an ethyl ether group in this compound would alter the interactions in this region.
The table below summarizes the key structural features of the colchicine binding site on tubulin as determined by X-ray crystallography of various colchicinoid complexes. These features provide a framework for understanding the potential interactions of this compound.
| Structural Feature | Description | Key Interacting Residues (in β-tubulin) | Reference |
| A-Ring Pocket | A deep hydrophobic pocket that accommodates the trimethoxyphenyl ring of colchicinoids. | Cysβ241, Leuβ242, Leuβ248, Leuβ255, Alaβ316, Valβ318 | mdpi.comwikipedia.org |
| Tropolone Moiety Interaction Site | The region where the tropolone C-ring binds, located near the α-β tubulin interface. | Lysβ254, Asnβ258, Alaβ250, Thrβ314 | mdpi.com |
| Conformational Change | Binding of colchicinoids induces a bend in the tubulin dimer, which is incompatible with microtubule formation. | Not applicable | nih.gov |
Preclinical Research Directions and Analog Development
Lead Compound Identification for Novel Therapeutic Agents
Colchicine (B1669291) has been identified as a significant lead compound in drug discovery, particularly in oncology. nih.govnih.gov Its potent ability to disrupt microtubule formation makes it a valuable starting point for developing new therapeutic agents. nih.gov The core structure of colchicinoids, featuring a trimethoxyphenyl ring (A ring) and a tropolone (B20159) ring (C ring), is crucial for high-affinity binding to tubulin. mdpi.com Researchers utilize this scaffold to synthesize novel derivatives with improved therapeutic profiles. The goal is to create analogs that retain the potent cytotoxic activity of the parent compound while exhibiting reduced toxicity to non-cancerous cells and the ability to overcome clinically relevant drug resistance mechanisms. acs.org Modifications to the colchicine structure, such as the creation of ether derivatives from demethylated precursors, represent a key strategy in this optimization process. nih.gov
Development of Colchicine-Site Tubulin Inhibitors
Colchiceine (B1669290) ethyl ether and its analogs belong to a class of compounds known as Colchicine-Binding Site Inhibitors (CBSIs). nih.govnih.gov These agents exert their biological effects by binding to a specific site on the β-tubulin subunit, at the interface between the α- and β-tubulin heterodimer. mdpi.comnih.gov This binding event prevents the tubulin dimers from polymerizing into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. frontiersin.org
The mechanism involves the induction of a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with microtubule assembly. mdpi.comnih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells. nih.gov The colchicine binding site has been extensively studied for the discovery of novel antitumor agents, with numerous CBSIs demonstrating potent antiproliferative activity in preclinical models. nih.gov
Strategies to Circumvent Drug Resistance Mechanisms in Research Models
A significant challenge in cancer chemotherapy is the development of drug resistance. Preclinical research on colchicinoids focuses heavily on designing compounds that can bypass these resistance mechanisms.
One of the most common forms of multidrug resistance is mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com P-gp is a transmembrane protein that actively transports a wide array of chemotherapeutic agents, including many tubulin inhibitors, out of the cancer cell, thereby reducing their intracellular concentration and efficacy. nih.gov
A promising characteristic of many CBSIs is their ability to circumvent P-gp-mediated efflux. acs.org Structural modifications to the colchicine scaffold can yield analogs that are poor substrates for P-gp. This allows the compounds to accumulate in resistant cancer cells and exert their cytotoxic effects. The development of such agents is a high priority in medicinal chemistry to address the limitations of current therapies. acs.orgnih.gov
Table 1: Strategies to Overcome P-gp Mediated Resistance with Colchicinoids
| Strategy | Rationale | Representative Finding |
| Structural Modification | Altering the chemical structure to reduce recognition and transport by P-gp. | Novel colchicine-binding agents have been developed that show efficacy against multidrug-resistant cell lines. acs.org |
| Competitive Inhibition | Developing compounds that compete with other anticancer drugs for efflux by P-gp. | Some P-gp modulators work by competing for the transport process, thus increasing the intracellular concentration of the primary drug. nih.gov |
| Direct Inhibition | Designing molecules that directly inhibit the function of the P-gp pump. | The general strategy to overcome multidrug resistance has been to co-administer chemical inhibitors of P-gp with anticancer drugs. nih.gov |
This table is generated based on research on colchicine-site inhibitors and P-gp modulation strategies.
The tubulin protein exists in several different forms, or isotypes. Cancer cells can develop resistance to tubulin-binding agents by altering the expression levels of these isotypes. nih.gov Overexpression of the βIII-tubulin isotype, in particular, is often associated with resistance to taxanes and vinca (B1221190) alkaloids and is an indicator of poor prognosis. nih.gov
An advantage of many CBSIs is that their effectiveness is often not impacted by the expression pattern of β-tubulin isotypes, including βIII-tubulin. nih.gov Furthermore, research aims to design novel derivatives that specifically target the tubulin isotypes that are overexpressed in cancer cells. Studies have identified the αβIII tubulin isotype as a key molecular target for colchicine derivatives, offering a pathway to develop more selective and effective anticancer agents. nih.gov The differential binding affinities of analogs to various isotypes are a critical area of investigation for designing drugs tailored to specific tumor profiles. nih.govfrontiersin.org
Table 2: Tubulin Isotypes and Relevance to Colchicinoid Research
| Tubulin Isotype | Role in Cancer and Drug Resistance | Implication for Colchicinoid Development |
| βI-tubulin | One of the most important isoforms for predicting cancer cell sensitivity to colchicine derivatives, but widely distributed in the body. nih.gov | Targeting this isotype could lead to significant side effects. nih.gov |
| βII-tubulin | Frequently over-expressed in cancer cells; a target for paclitaxel (B517696) and vinblastine. nih.gov | Considered a secondary target for novel colchicinoid design. nih.gov |
| βIII-tubulin | Overexpression is a known mechanism of resistance to taxanes and vinca alkaloids. nih.gov | Identified as the most important molecular target for novel colchicine derivatives to overcome resistance. nih.gov |
| βVI-tubulin (Class VI) | A divergent isotype found specifically in hematologic cells. frontiersin.org | Small modifications to colchicine-site ligands can improve binding, suggesting potential for targeted therapy in blood cancers. frontiersin.org |
This table synthesizes findings on the role of tubulin isotypes in the context of developing targeted colchicine derivatives.
Exploration of Water-Soluble Colchicinoid Derivatives
A common challenge in drug development is the poor water solubility of lead compounds, which can limit their bioavailability and formulation options. Colchicine itself is relatively water-soluble, but many of its potent synthetic analogs are not. Therefore, a key direction in preclinical research is the synthesis and evaluation of water-soluble derivatives.
Research has demonstrated that water-soluble colchicine derivatives can be synthesized from precursors such as 2-demethylcolchicine (B602061) and 2-demethylthiocolchicine. nih.gov By adding moieties like glycinate (B8599266) esters and converting them to tartaric acid salts, researchers have successfully created compounds with improved solubility that retain potent cytotoxic and tubulin polymerization inhibitory activity. nih.gov This strategy is directly applicable to the development of analogs from colchiceine, which could yield compounds like Colchiceine ethyl ether with more favorable pharmaceutical properties.
Design and Evaluation of Conjugated this compound for Targeted Research
To enhance the therapeutic index of potent colchicinoids—maximizing their effect on cancer cells while minimizing systemic toxicity—researchers are exploring drug-conjugate strategies. This involves attaching the colchicinoid molecule to a targeting ligand that specifically recognizes and binds to receptors overexpressed on the surface of cancer cells. frontiersin.org
For example, a colchicine derivative has been conjugated to a peptide that targets the CD44 receptor, which is often upregulated in cancer cells. This approach aims to deliver the cytotoxic agent directly to the tumor site, thereby reducing off-target effects. frontiersin.org Similarly, hybrid molecules combining colchicine with other bioactive natural compounds, such as myricetin, have been designed to leverage multiple therapeutic mechanisms and potentially reduce toxicity. frontiersin.org The development of a conjugated form of this compound would represent a sophisticated approach to creating a highly targeted and potentially less toxic anticancer agent for preclinical evaluation.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the isolation and quantification of Colchiceine (B1669290) ethyl ether. By exploiting the differential partitioning of the compound between a stationary phase and a mobile phase, these techniques achieve effective separation from related alkaloids and impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification and purity assessment of Colchiceine ethyl ether. Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. Due to the ethyl ether group at the C-10 position replacing the hydroxyl group of colchiceine or the methoxy (B1213986) group of colchicine (B1669291), this compound exhibits increased lipophilicity. This characteristic typically results in a longer retention time compared to colchicine under identical reversed-phase conditions.
A typical HPLC method would employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net Detection is commonly performed using a UV detector, leveraging the strong chromophore of the tropolone (B20159) ring system, with optimal absorbance frequently observed around 245 nm and 350 nm. nih.govnih.gov
Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 4.8) (32:68 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 353 nm |
| Column Temperature | 30 °C |
| Predicted Retention Time | ~ 6.5 - 7.5 min (Longer than colchicine's ~5.9 min) |
For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. mdpi.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used for colchicine analogues. nih.govnih.gov The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process provides exceptional specificity and allows for quantification at very low concentrations. indexcopernicus.com
For this compound (C₂₃H₂₇NO₆, Molar Mass: 413.47 g/mol ), the precursor ion would be the protonated molecule at m/z 414.18. A primary fragmentation pathway, similar to that of colchicine, involves the loss of the acetamido group. researchgate.net
Predicted LC-MS/MS Transitions for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 414.18 |
| Primary Product Ion (Quantifier) | m/z 372.17 (Loss of C₂H₂O, ketene (B1206846) from acetamido group) |
| Secondary Product Ion (Qualifier) | m/z 340.14 (Further fragmentation) |
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound. The technique involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. researchgate.net For colchicine and its derivatives, a common mobile phase system is a mixture of chloroform, acetone, and diethylamine. nih.gov After development, spots are visualized under UV light (254 nm or 366 nm). For quantification, densitometry is employed, which measures the absorbance or fluorescence of the spot at a specific wavelength (e.g., 350 nm). nih.gov The resulting peak area is proportional to the amount of substance in the spot.
Due to its chemical structure, this compound is expected to have a different retardation factor (Rf) compared to colchicine and colchiceine, allowing for their separation on a TLC plate.
Typical TLC System for Colchicine Analogues
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Chloroform:Acetone:Diethylamine (5:4:1 v/v/v) |
| Detection | UV light (254 nm / 366 nm) |
| Quantification | Densitometric scanning at 350 nm |
| Predicted Rf | Slightly different from colchicine (Rf ~0.60) |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov The spectrum of this compound would be largely similar to that of colchicine, with characteristic signals for the trimethoxy-substituted A-ring, the seven-membered B-ring, and the tropolone C-ring. amazonaws.com
The key distinguishing feature in the ¹H NMR spectrum would be the presence of signals corresponding to the C-10 ethyl ether group—typically a quartet around 4.0-4.2 ppm (for the -OCH₂- protons) and a triplet around 1.4-1.5 ppm (for the -CH₃ protons). researchgate.net Correspondingly, the ¹³C NMR spectrum would show two additional signals for this ethyl group, replacing the methoxy signal of colchicine.
Predicted Key ¹H NMR Signals for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₂CH₃ (C-10) | ~ 4.15 | quartet (q) |
| -OCH₂CH₃ (C-10) | ~ 1.45 | triplet (t) |
| -OCH₃ (C-1, C-2, C-3) | ~ 3.6 - 3.9 | singlets (s) |
| H-4 | ~ 6.5 | singlet (s) |
| H-8 | ~ 7.4 | singlet (s) |
| NHCOCH₃ | ~ 2.0 | singlet (s) |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov Using techniques like ESI combined with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the mass of the protonated molecular ion [M+H]⁺ can be measured with an accuracy of a few parts per million (ppm). scispace.com This precision allows for the confident confirmation of the chemical formula C₂₃H₂₇NO₆ for this compound. HRMS can also be used to analyze fragment ions, providing further structural confirmation. nih.gov
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₃H₂₇NO₆ |
| Monoisotopic Mass | 413.18384 u |
| [M+H]⁺ Ion (Calculated) | 414.19111 u |
| [M+Na]⁺ Ion (Calculated) | 436.17305 u |
Extraction and Sample Preparation Protocols for Colchicinoid Analysis
The accurate analysis of colchicinoids, including this compound, from complex matrices such as plant tissues necessitates robust and efficient extraction and sample preparation protocols. The primary goal of these procedures is to isolate the target analytes from interfering substances and prepare a clean sample suitable for subsequent chromatographic analysis. The choice of method often depends on the nature of the sample matrix, the concentration of the target colchicinoid, and the analytical technique to be employed.
Various solvent-based extraction techniques have been developed for colchicinoids. Common methods involve the use of organic solvents like methanol (B129727) or ethanol (B145695), often in combination with techniques such as refluxing, sonication, or maceration to enhance extraction efficiency. For instance, a sample preparation method for analyzing Gloriosa superba seeds involves refluxing the homogenized seed powder with HPLC-grade methanol. nih.gov Another approach involves an aqueous two-phase extraction under ultrasonic irradiation using an ethanol and water system, followed by concentration to yield a medicinal extract. google.com
For purification and removal of interfering substances, liquid-liquid extraction is a frequently employed strategy. This involves partitioning the crude extract between an acidic aqueous solution and an organic solvent. For example, a colchicine-poor extract can be prepared by dissolving a crude extract in 5% acetic acid and performing consecutive extraction steps with diethyl ether and then methylene (B1212753) chloride to remove the less polar colchicine, thereby enriching the more polar colchicoside (B193306) fraction. researchgate.net Defatting the initial plant material with a non-polar solvent like petroleum ether is also a common preliminary step to remove lipids that could interfere with the analysis. annalsofrscb.ro
Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) offers a more environmentally friendly alternative to traditional solvent extraction. annalsofrscb.ro This technique can be optimized by adjusting pressure, temperature, and the use of co-solvents to selectively extract target compounds. nih.govannalsofrscb.ro After extraction, the resulting solution is typically centrifuged, filtered through a fine-pore filter (e.g., 0.22 µm), and concentrated under reduced pressure before analysis. nih.govannalsofrscb.ro
| Extraction Technique | Matrix | Key Steps | Purpose | Reference |
| Solvent Reflux | Gloriosa superba Seeds | Homogenized powder refluxed with HPLC grade methanol for 1 hour. | Extraction of colchicinoids. | nih.gov |
| Petroleum Ether/Dichloromethane (B109758) Extraction | Daylily Flowers | 1. Defatting with petroleum ether. 2. Extraction with dichloromethane and 10% ammonia. 3. Concentration under reduced pressure. | Removal of fats and extraction of alkaloids. | annalsofrscb.ro |
| Liquid-Liquid Partition | Gloriosa superba Extract | Dissolving extract in 5% acetic acid, followed by sequential extraction with diethyl ether and methylene chloride. | To separate colchicine from other colchicinoids like colchicoside. | researchgate.net |
| Supercritical Fluid Extraction (SFE) | Plant Material | Extraction with CO₂ at 35ºC and 3700 psi, involving static and dynamic phases. | Green extraction method for colchicinoids. | annalsofrscb.ro |
| Ultrasonic-Assisted Aqueous Two-Phase Extraction | Plant Material (Iphigenia indica) | Pulverized material extracted with an ethanol/water mixture and salt under ultrasonic irradiation, followed by separation and concentration. | Efficient extraction of colchicine. | google.com |
Method Validation for Research Applications
Method validation is a critical process in analytical chemistry that demonstrates the suitability of a developed analytical method for its intended purpose. For research applications involving the quantification of this compound and related colchicinoids, validation is typically performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. rasayanjournal.co.inijcrt.org This process ensures that the method is reliable, reproducible, and accurate for the analysis of the target compounds. ijcrt.org Key validation parameters include sensitivity, selectivity, linearity, and recovery. rasayanjournal.co.ingerpac.eu
Sensitivity and Selectivity Assessment
Sensitivity of an analytical method refers to its ability to detect and quantify low concentrations of the analyte. labster.com It is typically determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). rasayanjournal.co.in The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net These values are crucial for analyzing samples with trace amounts of colchicinoids. For example, in one HPLC method for colchicine, the LOD and LOQ were found to be 0.6121 µg/mL and 1.854 µg/mL, respectively. researchgate.net Another greener HPTLC method reported even lower values, with an LOD of 8.41 ng/band and an LOQ of 25.23 ng/band, demonstrating high sensitivity. nih.gov
Selectivity , also referred to as specificity, is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. labster.comiupac.org For colchicinoid analysis, this means the method must be able to distinguish this compound from other related alkaloids, degradation products, or matrix components. gerpac.eu Selectivity is often demonstrated by comparing the chromatograms of a blank sample matrix, a spiked sample, and a standard solution to ensure no interfering peaks are present at the retention time of the analyte. gerpac.eu Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, are also performed to prove that the method can separate the analyte from its degradation products. gerpac.euresearchgate.net
| Analytical Method | Analyte | LOD | LOQ | Reference |
| RP-HPLC | Colchicine | 1.5 ppm | 5 ppm | rasayanjournal.co.in |
| RP-HPLC | Colchicine | 0.6121 µg/mL | 1.854 µg/mL | researchgate.net |
| RP-HPLC | Colchicine | 8.64 ng/mL | 26.17 ng/mL | researchgate.net |
| HPTLC (Regular) | Colchicine | 34.31 ng/band | 102.93 ng/band | nih.gov |
| HPTLC (Greener) | Colchicine | 8.41 ng/band | 25.23 ng/band | nih.gov |
Linearity and Recovery Studies
Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. rasayanjournal.co.in This is typically evaluated by analyzing a series of standard solutions of known concentrations. The data are then plotted (peak area versus concentration), and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically >0.99, indicates a strong linear relationship. gerpac.eu For instance, an HPLC method for colchicine was found to be linear over a concentration range of 2-12 µg/mL with a regression coefficient (r²) of 0.999. researchgate.net Another study showed linearity for concentrations between 15 and 35 µg/mL with an r² > 0.99. gerpac.eu
Recovery studies are conducted to determine the accuracy of an analytical method. thermofisher.com Accuracy refers to the closeness of the test results obtained by the method to the true value. quansysbio.com The recovery is determined by a spike and recovery experiment, where a known amount of the pure analyte is added (spiked) into a sample matrix. thermofisher.com The sample is then analyzed, and the measured concentration is compared to the known spiked amount. The result is expressed as a percentage recovery. quansysbio.com High recovery rates indicate that the method can accurately quantify the analyte without significant loss or interference from the matrix. For example, a validated HPLC method for colchicine demonstrated a mean recovery of 99.273%. researchgate.net Another study reported a recovery of 99.6%. rasayanjournal.co.in
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Mean % Recovery | Reference |
| RP-HPLC | Colchicine | - | 0.999 | 99.6% | rasayanjournal.co.in |
| RP-HPLC | Colchicine | 15 - 35 µg/mL | > 0.99 | - | gerpac.eu |
| RP-HPLC | Colchicine | 2 - 12 µg/mL | 0.999 | 99.273% | researchgate.net |
| HPTLC (Regular) | Colchicine | 100 - 600 ng/band | 0.9935 | 95.41 - 103.09% | nih.gov |
| HPTLC (Greener) | Colchicine | 25 - 1200 ng/band | 0.9971 | 98.94 - 100.91% | nih.gov |
| HPLC | Colchicine | 2.1 - 41.9 µg/mL | - | 100.02% | researchgate.net |
Future Perspectives in Colchiceine Ethyl Ether Research
Advancements in Asymmetric Synthesis and Analog Generation
The synthesis of colchicinoids presents a formidable challenge to organic chemists due to the complex tricyclic structure and the presence of a stereocenter. Future research on Colchiceine (B1669290) ethyl ether will likely focus on the development of more efficient and stereoselective synthetic routes. A concise and highly enantioselective synthesis of colchicine (B1669291) has been developed, achieving a high enantiomeric excess in just eight steps without the need for protecting groups. nih.govresearchgate.net This breakthrough, which utilizes a unique Wacker oxidation to construct the challenging tropolone (B20159) C-ring, provides a strong foundation for the asymmetric synthesis of derivatives like Colchiceine ethyl ether. nih.govresearchgate.net
Future synthetic strategies are expected to move beyond traditional methods to incorporate novel catalytic systems and reaction cascades. chemrxiv.org The goal is to create a diverse library of this compound analogs with modifications at various positions of the colchicine scaffold. Modifications of the C-ring, for instance, are known to be synthetically versatile and can lead to derivatives with retained or even enhanced biological activity. nih.gov By systematically altering the ether linkage or introducing different functional groups on the A, B, or C rings, researchers can explore the structure-activity relationships (SAR) in greater detail. nih.gov This will be instrumental in identifying analogs with improved therapeutic indices.
Table 1: Potential Asymmetric Synthesis Strategies for this compound Analogs
| Strategy | Description | Potential Advantage |
| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to control the stereochemistry of key bond-forming reactions. | High enantioselectivity, reduced waste, and potential for scalability. |
| Bio-inspired Synthesis | Mimicking the natural biosynthetic pathway of colchicine to guide the synthetic route. nih.gov | Discovery of novel intermediates and reaction pathways, potentially leading to more efficient syntheses. nih.gov |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved reaction control, enhanced safety, and facilitation of multi-step syntheses. |
| Combinatorial Chemistry | Systematically creating a large number of derivatives by combining different building blocks. | Rapid generation of a diverse library of analogs for high-throughput screening. |
Integration of Omics Technologies in Mechanistic Studies
To fully elucidate the biological effects of this compound, future research will increasingly rely on the integration of "omics" technologies, including proteomics, metabolomics, and transcriptomics. These high-throughput approaches provide a global view of the molecular changes within a cell or organism upon drug exposure, offering a deeper understanding of the compound's mechanism of action and potential off-target effects. nih.gov
Proteomic analyses, for instance, can identify changes in protein expression and post-translational modifications in response to this compound treatment. Studies on other colchicine derivatives have utilized quantitative proteomics to reveal alterations in proteins involved in microtubule-based processes and apoptosis pathways. nih.gov Similar approaches applied to this compound could pinpoint its specific protein interaction network and downstream signaling cascades.
Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell. By analyzing the metabolic fingerprint of cells treated with this compound, researchers can identify perturbed metabolic pathways. This can offer insights into the compound's effects on cellular energetics and biosynthesis, which are often dysregulated in cancer cells.
The true power of omics lies in the integration of multiple datasets. A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, can provide a comprehensive and systems-level understanding of the cellular response to this compound. nih.gov This integrated analysis can help to construct detailed molecular pathways and identify novel biomarkers of drug response or toxicity. nih.gov
High-Throughput Screening and Computational Drug Discovery
The search for novel and more effective colchicinoids will be accelerated by the use of high-throughput screening (HTS) and computational drug discovery methods. HTS allows for the rapid testing of large libraries of compounds, including newly synthesized this compound analogs, for their biological activity against specific targets or cell lines. oncotarget.comnih.govresearchgate.net For example, HTS has been successfully employed to screen thousands of small molecules to identify potent inhibitors of cancer cells. oncotarget.comnih.govresearchgate.net
In parallel, computational approaches are becoming indispensable tools in modern drug discovery. polito.it Virtual screening, for instance, uses computer models to predict how well a compound will bind to a biological target, such as the colchicine-binding site on tubulin. nih.govnih.govscispace.comresearchgate.net This allows researchers to prioritize which this compound analogs to synthesize and test in the laboratory, saving time and resources.
Molecular docking studies can provide detailed insights into the specific molecular interactions between this compound and tubulin. nih.govmdpi.comresearchgate.net By understanding these interactions, chemists can rationally design new analogs with improved binding affinity and selectivity. acs.org Furthermore, computational models can be used to predict the pharmacokinetic and toxicological properties of new derivatives, helping to identify candidates with more favorable drug-like characteristics. nih.gov
Table 2: Computational Approaches in this compound Research
| Approach | Description | Application to this compound |
| Virtual Screening | Computationally screening large compound libraries to identify potential binders to a target. scispace.com | Identifying novel this compound analogs with predicted high affinity for the tubulin colchicine site. scispace.com |
| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net | Elucidating the precise binding mode of this compound within the tubulin pocket. nih.govresearchgate.net |
| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time to understand the stability of the ligand-receptor complex. | Assessing the stability of the this compound-tubulin interaction and identifying key dynamic features. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of compounds with their biological activity. | Developing predictive models for the potency of new this compound derivatives based on their structural features. |
Development of Advanced In Vitro Models for Biological Evaluation
To better predict the in vivo efficacy and toxicity of this compound and its analogs, future research will increasingly utilize advanced in vitro models that more closely mimic human physiology. Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex microenvironment of a tumor. mdpi.com
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for drug testing. rsc.orgnih.govnih.govnih.gov These models recapitulate the cell-cell and cell-matrix interactions that occur in vivo, which can significantly influence a drug's effectiveness. nih.gov Evaluating this compound in 3D cancer models could provide a more accurate assessment of its anti-tumor activity and its ability to penetrate solid tumors. rsc.orgnih.gov
A particularly exciting development is the emergence of "organ-on-a-chip" technology. nih.govimeche.orgnih.govvt.edu These microfluidic devices contain living human cells in a micro-engineered environment that simulates the architecture and function of a human organ. nih.govvt.edu A "tumor-on-a-chip" could be used to study the effects of this compound on cancer cells in a dynamic system that includes blood flow and interactions with other cell types, such as immune cells and fibroblasts. nih.govimeche.org This technology holds the promise of providing highly predictive data on drug efficacy and toxicity, potentially reducing the reliance on animal testing in the future. sciencenews.org
The use of patient-derived cells in these advanced in vitro models could also pave the way for personalized medicine, where the effectiveness of this compound or its analogs could be tested on an individual's own cancer cells to predict their response to treatment. imeche.org
Table 3: Comparison of In Vitro Models for this compound Evaluation
| Model | Description | Advantages for this compound Testing |
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective for initial screening. nih.govresearchgate.netuobaghdad.edu.iq |
| 3D Spheroids/Organoids | Self-assembled aggregates of cells that mimic the 3D architecture of tissues. rsc.orgnih.gov | Better representation of in vivo cell interactions, drug penetration, and resistance mechanisms. rsc.orgnih.govnih.gov |
| Organ-on-a-Chip | Microfluidic devices that recreate the functional units of organs. nih.govimeche.org | Dynamic culture conditions, co-culture of multiple cell types, and potential for personalized medicine applications. nih.govimeche.org |
Q & A
Q. What are the recommended methods for synthesizing Colchiceine ethyl ether, and how can reaction conditions be optimized to improve yield?
this compound, an ethyl ether derivative of colchiceine, can be synthesized via alkylation of colchiceine using ethylating agents (e.g., ethyl iodide or diethyl sulfate) under basic conditions. Acid-catalyzed etherification (e.g., sulfuric acid with ethanol) may also be adapted from diethyl ether synthesis methods . Key optimization strategies include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) to enhance reaction kinetics.
- Temperature control : Maintaining 100–140°C for optimal yield while avoiding decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Column chromatography or recrystallization to isolate the product from unreacted colchiceine or byproducts .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis and storage?
- Analytical validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm structure and purity .
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent peroxidation, which is common in ethers .
- Peroxide testing : Regularly test solutions with KI-starch paper; discard if peroxides exceed 50 ppm .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile:water 60:40 v/v) achieve retention times of ~8–10 minutes. Detection limits range from 0.1–1.0 µg/mL .
- HPTLC : Silica gel plates with ethyl acetate:methanol (9:1) as the mobile phase; quantify via densitometry at 366 nm .
- LC-MS/MS : Provides higher sensitivity (LOD = 0.01 ng/mL) for trace analysis in biological samples .
Advanced Research Questions
Q. What strategies can mitigate the formation of explosive peroxides in this compound solutions during long-term storage?
Ethers like this compound are prone to peroxide formation upon exposure to O₂ and light. Mitigation strategies include:
Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?
- Cross-validation : Combine in vitro (e.g., cell growth inhibition assays) and in vivo models (e.g., rodent toxicity studies) .
- Dose-response analysis : Use standardized concentrations (e.g., 10–100 µM for cell studies; 1–10 mg/kg for in vivo) to identify therapeutic windows.
- Metabolomic profiling : Track metabolite stability and degradation pathways using LC-MS .
Q. What experimental designs are optimal for studying the antimitotic mechanisms of this compound?
- Microtubule disruption assays : Treat HeLa cells with 10–50 µM this compound and visualize microtubule dynamics via immunofluorescence .
- Cell cycle analysis : Flow cytometry (propidium iodide staining) to quantify G2/M arrest .
- Comparative studies : Benchmark against colchicine (positive control) to assess potency differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
